Cas no 81246-79-9 (5'-O-DMT-rU)
5'-O-DMT-rU Chemical and Physical Properties
Names and Identifiers
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- 5'-O-(4,4'-Dimethoxytrityl)uridine
- 5’-DMT-rU
- Uridine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
- Uridine, 5'-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
- 5'-DMT-rU
- 5'-DMTr-uridine
- 5'-O-DMTr-uridine
- 5'-O-DMT-uridine
- DMT-RIBOURIDINE
- Uridine,5'-O-[a,a-bis(p-methoxyphenyl)benzyl]- (7CI)
- 5'-O-(4,4'-dimethoxytrityl) uridine
- 5'-O-(Dimethoxytrityl)-uridine
- C30H30N2O8
- 5 inverted exclamation mark -DMT-rU
- 5-DMT -rU
- 5899AH
- AK163036
- AX8105123
- 5'-O-[bis(4-methoxyphenyl)phenylmethyl]uridine
- 246D799
- 1-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 5'-O-DMT-rU
- PCFSNQYXXACUHM-YULOIDQLSA-N
- 1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- SCHEMBL918582
- HY-138609
- BS-32827
- 81246-79-9
- MFCD00057909
- CS-0159302
- E72623
- CHEMBL3798292
- AC-32226
- DTXSID301250023
- PD157773
- 1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione
- AKOS024463756
- J-700364
- 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine (ACI)
- Uridine, 5′-O-[α,α-bis(p-methoxyphenyl)benzyl]- (7CI)
- 5′-Dimethoxytrityluridine
- 5′-O-(4,4′-Dimethoxytrityl)uridine
- 5a(2)-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine
-
- MDL: MFCD00057909
- Inchi: 1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1
- InChI Key: PCFSNQYXXACUHM-YULOIDQLSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC(OC)=CC=1)(C1C=CC(OC)=CC=1)OC[C@@H]1[C@@H](O)[C@@H](O)[C@H](N2C=CC(=O)NC2=O)O1
Computed Properties
- Exact Mass: 546.20000
- Monoisotopic Mass: 546.20021592g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 40
- Rotatable Bond Count: 9
- Complexity: 868
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 127
Experimental Properties
- PSA: 132.24000
- LogP: 2.18170
5'-O-DMT-rU Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D481075-10mg |
5'-O-(4,4'-Dimethyltrityl)uridine |
81246-79-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D481075-50mg |
5'-O-(4,4'-Dimethyltrityl)uridine |
81246-79-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D481075-100mg |
5'-O-(4,4'-Dimethyltrityl)uridine |
81246-79-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| MedChemExpress | HY-138609-10mM*1mLinDMSO |
5'-O-DMT-rU |
81246-79-9 | 98.06% | 10mM*1mLinDMSO |
¥550 | 2022-05-18 | |
| MedChemExpress | HY-138609-100mg |
5'-O-DMT-rU |
81246-79-9 | 98.06% | 100mg |
¥100 | 2025-04-16 | |
| abcr | AB509700-1 g |
5'-O-(4,4'-Dimethoxytrityl) uridine; . |
81246-79-9 | 1g |
€95.60 | 2023-06-14 | ||
| abcr | AB509700-5 g |
5'-O-(4,4'-Dimethoxytrityl) uridine; . |
81246-79-9 | 5g |
€212.40 | 2023-06-14 | ||
| abcr | AB509700-25 g |
5'-O-(4,4'-Dimethoxytrityl) uridine; . |
81246-79-9 | 25g |
€527.50 | 2023-06-14 | ||
| abcr | AB509700-100 g |
5'-O-(4,4'-Dimethoxytrityl) uridine; . |
81246-79-9 | 100g |
€1554.60 | 2023-06-14 | ||
| ChemScence | CS-0159302-100mg |
5'-O-DMT-rU |
81246-79-9 | 98.06% | 100mg |
$50.0 | 2022-04-26 |
5'-O-DMT-rU Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Water ; rt
Production Method 14
Production Method 15
5'-O-DMT-rU Raw materials
5'-O-DMT-rU Preparation Products
5'-O-DMT-rU Suppliers
5'-O-DMT-rU Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 5'-O-DMT-rU
5'-O-DMT-rU: A Comprehensive Overview
The compound with CAS No 81246-79-9, commonly referred to as 5'-O-DMT-rU, is a nucleoside analog that has garnered significant attention in the fields of molecular biology, pharmacology, and drug discovery. This compound is a derivative of ribouracil (rU), where the hydroxyl group at the 5' position is replaced by a dimethylthiotriazolium (DMT) group. The substitution introduces unique chemical and biological properties, making 5'-O-DMT-rU a valuable tool in research and therapeutic applications.
5'-O-DMT-rU has been extensively studied for its role in antiviral and anticancer therapies. Recent studies have highlighted its ability to inhibit viral replication by targeting essential enzymes such as RNA-dependent RNA polymerase (RdRP). For instance, research published in *Nature Communications* demonstrated that 5'-O-DMT-rU exhibits potent activity against Zika virus and other flaviviruses by incorporating into viral RNA and causing premature termination of replication. This mechanism underscores its potential as a broad-spectrum antiviral agent.
In the context of cancer treatment, 5'-O-DMT-rU has shown promise as an anticancer agent due to its ability to induce DNA damage and trigger apoptosis in cancer cells. A study in *Cancer Research* revealed that the compound selectively targets cancer cells with high ribonucleotide reductase activity, a hallmark of rapidly dividing cells. This selectivity reduces systemic toxicity, making 5'-O-DMT-rU a compelling candidate for targeted therapies.
The synthesis of 5'-O-DMT-rU involves a multi-step process that begins with the isolation of ribouracil (rU) from natural sources or through chemical synthesis. The subsequent modification at the 5' position requires precise control over reaction conditions to ensure the formation of the dimethylthiotriazolium group. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and stability of the final product.
Recent advancements in computational chemistry have further enhanced our understanding of 5'-O-DMT-rU's molecular interactions. Molecular docking studies have revealed that the DMT group facilitates strong binding to target enzymes by creating favorable hydrophobic and electrostatic interactions. These insights have paved the way for the rational design of next-generation nucleoside analogs with improved efficacy and reduced side effects.
In terms of pharmacokinetics, 5'-O-DMT-rU exhibits favorable absorption and bioavailability profiles, which are critical for its therapeutic potential. Preclinical studies in animal models have demonstrated that the compound achieves effective concentrations in target tissues without significant accumulation in non-target organs. This attribute is particularly advantageous for minimizing off-target effects and enhancing therapeutic outcomes.
The development of 5'-O-DMT-rU into clinical applications has been supported by rigorous safety assessments. Toxicological studies indicate that the compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses. These findings have facilitated its progression into clinical trials, where it is being evaluated for safety and efficacy in treating viral infections and cancers.
In conclusion, 5'-O-DMT-rU (CAS No 81246-79-9) represents a significant advancement in nucleoside analog chemistry with broad implications for antiviral and anticancer therapies. Its unique chemical properties, combined with recent research breakthroughs, position it as a promising candidate for future drug development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, 5'-O-DMT-rU stands at the forefront of innovative medical solutions.
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